molecular formula C17H17N3 B5110728 N-(2,4-dimethylphenyl)-4-methyl-1-phthalazinamine

N-(2,4-dimethylphenyl)-4-methyl-1-phthalazinamine

Cat. No. B5110728
M. Wt: 263.34 g/mol
InChI Key: AGYJBHMUOPBGOL-UHFFFAOYSA-N
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Description

“N-(2,4-dimethylphenyl)formamide” is a methylbenzene . “N’-(2,4-Dimethylphenyl)-N-methylformamidine” is a member of the class of formamidines that is N-methylimidoformamide in which the hydrogen attached to the nitrogen atom has been replaced by a 2,4-dimethylphenyl group . It is a metabolite of the insecticide amitraz .


Chemical Reactions Analysis

Amitraz and its main metabolites, N-(2,4-dimethylphenyl) formamide (2,4-DMF) and 2,4-dimethylaniline (2,4-DMA), are known to be potent neurotoxicants .


Physical And Chemical Properties Analysis

“N-(2,4-dimethylphenyl)formamide” has a molecular weight of 149.19 g/mol .

Mechanism of Action

“N’-(2,4-Dimethylphenyl)-N-methylformamidine”, a metabolite of amitraz, is thought to be an active agent that exerts acaricidal and insecticidal effects by acting as an agonist on octopamine receptors .

Safety and Hazards

The safety data sheet for “N-(2,4-dimethylphenyl)formamide” indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure .

Future Directions

Amitraz and its main metabolites are known to be potent neurotoxicants. In vitro and predictive computational toxicology methods for the neurotoxic pesticide amitraz and its metabolites have been assessed .

properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-methylphthalazin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3/c1-11-8-9-16(12(2)10-11)18-17-15-7-5-4-6-14(15)13(3)19-20-17/h4-10H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYJBHMUOPBGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194399
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2,4-dimethylphenyl)-4-methylphthalazin-1-amine

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